Array ( [bid] => 7809491 ) Buy 4-methyl-1H-benzimidazole-2-thiol

4-methyl-1H-benzimidazole-2-thiol

Catalog No.
S8093921
CAS No.
M.F
C8H8N2S
M. Wt
164.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-1H-benzimidazole-2-thiol

Product Name

4-methyl-1H-benzimidazole-2-thiol

IUPAC Name

4-methyl-1H-benzimidazole-2-thiol

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

InChI

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)

InChI Key

UDQCDDZBBZNIFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)S

Isomeric SMILES

CC1=C2C(=CC=C1)NC(=N2)S

4-methyl-1H-benzimidazole-2-thiol is a heterocyclic compound characterized by the presence of a benzimidazole ring and a thiol group. Its molecular formula is C8H8N2S, and it features a methyl group at the fourth position of the benzimidazole structure. The compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its unique reactivity and potential applications.

The thiol group in 4-methyl-1H-benzimidazole-2-thiol enhances its ability to form strong bonds with metals, making it useful in catalytic processes and organic synthesis. This compound is also known for its antimicrobial and anticancer properties, attributed to its interaction with biological molecules.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced to yield the corresponding benzimidazole derivative without the thiol group using reducing agents such as lithium aluminum hydride.
  • Substitution: The thiol group participates in nucleophilic substitution reactions, allowing it to be replaced by other functional groups.
  • Complexation: The thiol group can form complexes with metal ions, enhancing its utility in catalysis and material science applications .

The biological activity of 4-methyl-1H-benzimidazole-2-thiol has been explored in various studies. It exhibits:

  • Antimicrobial Effects: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.
  • Anticancer Properties: Research indicates that it may interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells. This makes it a candidate for further investigation in cancer therapy .

The synthesis of 4-methyl-1H-benzimidazole-2-thiol typically involves several steps:

  • Formation of Benzimidazole Core: The synthesis begins with o-phenylenediamine, which reacts with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole ring.
  • Introduction of Thiol Group: The thiol group is introduced by reacting the benzimidazole derivative with a thiolating agent such as thiourea or hydrogen sulfide.
  • Purification: The final product is purified through recrystallization or chromatography methods .

4-methyl-1H-benzimidazole-2-thiol has several notable applications:

  • Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent positions it as a valuable compound in drug development.
  • Materials Science: It can be used in creating conductive polymers and metal-organic frameworks due to its ability to bond with metals.
  • Organic Synthesis: As a versatile building block, it facilitates the synthesis of more complex molecules.
  • Catalysis: The thiol group allows it to act as a ligand in metal-catalyzed reactions, improving efficiency and selectivity .

Studies on the interaction of 4-methyl-1H-benzimidazole-2-thiol with various biological targets have revealed its mechanism of action:

  • Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and affecting essential biological processes.
  • Corrosion Inhibition: It has been noted for its effectiveness in reducing corrosion on metals by forming protective films on surfaces exposed to corrosive environments .

Several compounds share structural similarities with 4-methyl-1H-benzimidazole-2-thiol. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1H-benzimidazoleBase structure without the methyl and thiol groupsFundamental structure for many derivatives
2H-benzimidazole-2-thioneContains a thione instead of a thiolExhibits tautomerism between thione and thiol forms
BenzothiazoleContains sulfur within a different ring structureKnown for its applications in pharmaceuticals
2-MercaptobenzimidazoleSimilar thiol functionality but lacks methyl substitutionUsed primarily for its metal-binding properties

4-methyl-1H-benzimidazole-2-thiol stands out due to its specific methyl substitution on the benzimidazole ring, which influences its reactivity and biological activity compared to these similar compounds .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

164.04081944 g/mol

Monoisotopic Mass

164.04081944 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-28-2023

Explore Compound Types